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molecular formula C14H14O2S2 B8311721 4-(4-(Isopropylthio)phenyl)thiophene-2-carboxylic acid

4-(4-(Isopropylthio)phenyl)thiophene-2-carboxylic acid

Cat. No. B8311721
M. Wt: 278.4 g/mol
InChI Key: CEFIOPIKETUEEO-UHFFFAOYSA-N
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Patent
US08507647B2

Procedure details

The title compound was prepared in a similar manner as described in the preparation of 4-(4-(isopropylthio)phenyl)thiophene-2-carboxylic acid (compound 73, example 12), except 4-(hexylthio)phenylboronic acid (Chemical Communications 2003, 1, 138-139) was used in the place of 4-(isopropylthio)phenylboronic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([S:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:12]=[C:13]([C:16]([OH:18])=[O:17])[S:14][CH:15]=2)=[CH:7][CH:6]=1)([CH3:3])C.[CH2:19](SC1C=CC(B(O)O)=CC=1)[CH2:20][CH2:21][CH2:22]CC>>[CH2:1]([S:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]2[CH:12]=[C:13]([C:16]([OH:18])=[O:17])[S:14][CH:15]=2)=[CH:9][CH:10]=1)[CH2:3][CH2:19][CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)SC1=CC=C(C=C1)C=1C=C(SC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)SC1=CC=C(C=C1)C=1C=C(SC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)SC1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)SC1=CC=C(C=C1)C=1C=C(SC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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